molecular formula C10H13N3O2S B14149045 Veratraldehyde (8CI), thiosemicarbazone CAS No. 6292-77-9

Veratraldehyde (8CI), thiosemicarbazone

Cat. No.: B14149045
CAS No.: 6292-77-9
M. Wt: 239.30 g/mol
InChI Key: QUQXICHUDASLHF-WUXMJOGZSA-N
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Description

Veratraldehyde (8CI), thiosemicarbazone is a compound formed by the reaction of veratraldehyde with thiosemicarbazideThiosemicarbazones are a class of compounds known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Veratraldehyde (8CI), thiosemicarbazone can be synthesized through the condensation reaction of veratraldehyde with thiosemicarbazide. The reaction typically involves mixing veratraldehyde with thiosemicarbazide in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then stirred for several hours until the product precipitates out .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Veratraldehyde (8CI), thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Veratraldehyde (8CI), thiosemicarbazone, a derivative of thiosemicarbazones, has applications in medicinal chemistry as a bioactive molecule, particularly as an antimicrobial agent . Thiosemicarbazones and their derivatives are recognized for their antimicrobial properties against human pathogenic bacteria and fungi . They have also gained attention in medicine and drug design due to their biological effects and pharmacological properties, including antibacterial, antifungal, antimalarial, and antiviral activities .

This compound as an Antimicrobial Agent

Research indicates that thiosemicarbazone derivatives can be synthesized through multi-step synthesis methods like alkylation, acidification, and esterification to create 4-(4′-alkoxybenzoyloxy) thiosemicarbazones . These derivatives have demonstrated a higher affinity than standard drugs against pathogens, according to docking scores and binding affinity calculations. In vitro tests have shown antibacterial activity against Staphylococcus aurous, Staphylococcus homonis, Salmonella typhi, and Shigella flexneria, with synthesized compounds showing similar effectiveness to standard drugs .

This compound as an Anti-TB Agent

A benzaldehyde thiosemicarbazone molecule, NSC19723, which is structurally similar to thiacetazone, a second-line anti-TB drug, has been assessed for its antitubercular activity . NSC19723 displayed better MIC values than TAC against Mycobacterium tuberculosis and Mycobacterium bovis BCG . It also inhibits mycolic acid biosynthesis by targeting the HadABC complex and improves the efficacy of isoniazid in macrophages and mouse models of infection .

Other Potential Applications

Thiosemicarbazones have shown inhibitory activities against various types of cancer, acting as donor ligands for transition metal ions to form internal hydrogen and hydrophilic bonds with cancer proteins . They have been used as antiparasitic, anti-trypanosomal, antitumor agents, and in nuclear medicine . These compounds have also demonstrated parasiticidal activity against Plasmodium falciparum, Plasmodium berghei, Trypanosoma cruzi, Trypanosoma brucei rhodesiense, and Toxoplasma gondii . Additionally, indanone thiosemicarbazone derivatives have been synthesized and evaluated for antiviral activity against bovine viral diarrhea virus, serving as a surrogate model for hepatitis C virus . One thiosemicarbazone showed potent anti-bovine viral diarrhea virus activity with a higher selectivity index than ribavirin, suggesting their potential as antiviral agents for treating infections caused by related members of the Flaviviridae family, such as hepatitis C virus .

Mechanism of Action

The mechanism of action of veratraldehyde (8CI), thiosemicarbazone involves its interaction with various molecular targets. The thiosemicarbazone moiety can chelate metal ions, which is crucial for its biological activity. This chelation disrupts metal-dependent enzymes and processes, leading to antimicrobial and anticancer effects. Additionally, the compound can interact with DNA and proteins, further contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Veratraldehyde (8CI), thiosemicarbazone is unique due to its specific structural features, such as the presence of methoxy groups on the aromatic ring, which enhance its reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Veratraldehyde thiosemicarbazone derivatives with high purity?

  • Methodological Answer : The synthesis typically involves catalytic oxidation of veratryl alcohol to veratraldehyde using transition metal catalysts (e.g., Mn(II) or Ru-based systems) under aerobic conditions . Subsequent condensation with thiosemicarbazide in refluxing ethanol or methanol yields the thiosemicarbazone derivative. Purification via recrystallization (using solvents like ethyl acetate or methanol) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reaction monitoring by TLC and spectroscopic validation (FT-IR, NMR) are critical .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of Veratraldehyde thiosemicarbazone complexes?

  • Methodological Answer : Key techniques include:

  • FT-IR : Confirms C=N (1590–1620 cm⁻¹) and C=S (750–780 cm⁻¹) bond formation.
  • ¹H/¹³C NMR : Identifies methoxy groups (δ ~3.8–4.0 ppm for ¹H; δ ~55–60 ppm for ¹³C) and imine protons (δ ~8.5 ppm).
  • Mass Spectrometry (ESI-MS or HRMS) : Validates molecular ion peaks and fragmentation patterns.
  • Single-crystal XRD : Resolves coordination geometry in metal complexes .

Q. How should researchers design in vitro assays to evaluate the anticancer activity of Veratraldehyde thiosemicarbazone derivatives?

  • Methodological Answer : Standard protocols include:

  • Cell Lines : Use diverse models (e.g., HeLa, HL-60, U937) to assess cell-type specificity.
  • Dose-Response Curves : Determine IC₅₀ values via MTT assays over 48–72 hours.
  • Controls : Compare with cisplatin or doxorubicin as positive controls.
  • Apoptosis Markers : Employ flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .

Advanced Research Questions

Q. How do electron-withdrawing substituents on the thiosemicarbazone moiety influence the antimicrobial efficacy of Veratraldehyde derivatives?

  • Methodological Answer : Electron-withdrawing groups (–Cl, –Br, –NO₂) enhance antimicrobial activity by increasing electrophilicity, improving membrane penetration, and disrupting microbial redox balance. Comparative studies show derivatives with –Br substituents exhibit 2–4× lower MIC values against E. coli and C. albicans compared to –CH₃-substituted analogs. Synergistic effects with metal ions (e.g., Cu²⁺) further amplify activity via reactive oxygen species (ROS) generation .

Q. What computational approaches (e.g., DFT) elucidate the interaction mechanisms between Veratraldehyde thiosemicarbazone and biological/electrochemical targets?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity. Adsorption energy studies on Zn (002) slabs reveal preferential binding of veratraldehyde over H₂O, suppressing HER in Zn-ion batteries .
  • Molecular Docking : Simulate binding to ribonucleotide reductase or tyrosinase active sites, highlighting hydrogen bonding with His or Cys residues .

Q. How do Veratraldehyde thiosemicarbazone complexes modulate electrochemical processes in energy storage applications?

  • Methodological Answer : In Zn-ion batteries, veratraldehyde additives:

  • Inhibit HER : Lower LUMO energy (−1.77 eV vs. H₂O’s −0.64 eV) promotes preferential reduction, reducing H₂ evolution .
  • Suppress Dendrite Growth : Adsorption on Zn (002) planes homogenizes electric fields (validated by FEA simulations) .
  • Enhance Coulombic Efficiency : Chronocoulometry shows CE increases from <85% (pure ZnSO₄) to >90% with veratraldehyde .

Q. How can researchers resolve contradictions in reported IC₅₀ values for Veratraldehyde thiosemicarbazone derivatives across cancer cell lines?

  • Methodological Answer : Address variability by:

  • Standardizing Assay Conditions : Control pH, serum concentration (e.g., 10% FBS), and incubation time.
  • Solubility Optimization : Use DMSO concentrations ≤0.1% to avoid cytotoxicity.
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) with ROS assays to differentiate apoptotic vs. necrotic pathways. Cross-validate using 3D tumor spheroids for physiological relevance .

Q. Data Contradiction Analysis

Q. Why do some studies report divergent outcomes for Veratraldehyde thiosemicarbazone’s antifungal activity?

  • Methodological Answer : Discrepancies arise from:

  • Strain Variability : C. albicans clinical isolates may exhibit azole resistance.
  • Chelation Effects : Cu²⁺ complexes show higher activity (MIC = 2–8 µg/mL) than ligand-alone derivatives (MIC = 32–64 µg/mL) due to redox cycling .
  • Culture Media : Iron-rich media may quench ROS, reducing efficacy. Use RPMI-1640 with low Fe²⁺ for consistency .

Properties

CAS No.

6292-77-9

Molecular Formula

C10H13N3O2S

Molecular Weight

239.30 g/mol

IUPAC Name

[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C10H13N3O2S/c1-14-8-4-3-7(5-9(8)15-2)6-12-13-10(11)16/h3-6H,1-2H3,(H3,11,13,16)/b12-6+

InChI Key

QUQXICHUDASLHF-WUXMJOGZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=S)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=S)N)OC

Origin of Product

United States

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